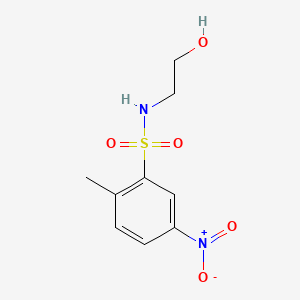

Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro-

Description

Scope and Purpose of Research on Benzenesulfonamide, N-(2-Hydroxyethyl)-2-methyl-5-nitro-

Benzenesulfonamide derivatives represent a critical class of organic compounds with wide-ranging applications in pharmaceuticals, materials science, and industrial chemistry. The compound N-(2-Hydroxyethyl)-2-methyl-5-nitrobenzenesulfonamide (CAS No. 68003-40-7, molecular formula C₉H₁₂N₂O₅S) is characterized by a sulfonamide group attached to a nitro-substituted benzene ring and a hydroxyethyl side chain. Research on this molecule focuses on three primary areas:

- Structural optimization for enhanced solubility and reactivity in synthetic pathways.

- Mechanistic studies to understand its role as an intermediate in organocatalysis and polymer synthesis.

- Functional group interactions , particularly the nitro and sulfonamide moieties, which enable applications in photoactive materials and drug design.

Recent advances in computational chemistry have facilitated molecular dynamics simulations to predict its behavior in solvent systems, while synthetic methodologies aim to improve yield and purity.

Historical Context and Discovery

The synthesis of N-(2-Hydroxyethyl)-2-methyl-5-nitrobenzenesulfonamide traces back to innovations in sulfonation and hydrogenation techniques. A pivotal development occurred in 2017 with the patent CN107805212B , which outlined a two-step process:

- Sulfonation of p-nitrotoluene using chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

- Hydrogenation and amidation with ammonia and ethanol under high-pressure conditions to produce the final compound.

This method addressed challenges in regioselectivity and byproduct formation, achieving a purity exceeding 99%. Earlier approaches, such as those documented in US2014206708A1 , relied on palladium-catalyzed reductions but faced limitations in scalability. The evolution of synthetic routes underscores the compound’s role as a versatile intermediate for aromatic amines.

Relevance in Contemporary Chemical and Materials Science

In modern research, this benzenesulfonamide derivative is valued for:

- Photoresponsive materials : The nitro group enables light-triggered isomerization, useful in smart coatings and optical sensors.

- Pharmaceutical intermediates : Its sulfonamide core is a precursor to antimicrobial and anti-inflammatory agents, though specific drug applications remain proprietary.

- Polymer modification : Incorporation into polyamide backbones enhances thermal stability and solubility, as demonstrated in ethylene glycol-based polymers.

Table 1 summarizes key molecular properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.267 g/mol | |

| XLogP3 | 0.7 (predicted) | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface | 114 Ų |

The compound’s achiral structure (0 defined stereocenters) simplifies synthetic workflows, while its moderate hydrophilicity (TPSA 114 Ų) balances solubility and membrane permeability. Current studies explore its utility in metal-organic frameworks (MOFs) for gas storage, leveraging the sulfonamide’s ability to coordinate with transition metals.

Properties

CAS No. |

68003-40-7 |

|---|---|

Molecular Formula |

C9H12N2O5S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O5S/c1-7-2-3-8(11(13)14)6-9(7)17(15,16)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 |

InChI Key |

PPOLVIMYSMIWCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Sulfonation Reaction

Reagents :

-

p-Nitrotoluene (1 mol)

Conditions :

Mechanism : Electrophilic substitution at the para position relative to the nitro group forms 2-methyl-5-nitrobenzenesulfonic acid, followed by chlorination with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Amidation to Sulfonamide

Ammonia-Mediated Amidation

Reagents :

-

2-Methyl-5-nitrobenzenesulfonyl chloride (1 mol)

Conditions :

Procedure : The sulfonyl chloride reacts with aqueous ammonia under hydrogenation to form 2-methyl-5-nitrobenzenesulfonamide.

Catalytic Amidation with Lewis Acids

Reagents :

Conditions :

Advantage : Avoids byproducts from traditional ammonolysis.

Hydroxyethylation of Sulfonamide

Ethylene Oxide Reaction

Reagents :

-

2-Methyl-5-nitrobenzenesulfonamide (1 mol)

Conditions :

Mechanism : Nucleophilic substitution at the sulfonamide nitrogen, forming the N-(2-hydroxyethyl) side chain.

Alternative Methods

-

Mitsunobu Reaction : Uses DIAD/PPh₃ with 2-hydroxyethyl donors (e.g., 2-hydroxyethyl acetate).

-

Catalytic Hydroxyethylation : Employing Cu(I) catalysts in DMF at 80°C.

Purification and Characterization

Purification Techniques

Analytical Data

| Analysis | Data | Source |

|---|---|---|

| FTIR (cm⁻¹) | 1538 (C=C), 2853 (C-N), 3537 (N-H), 1443 (amide) | |

| ¹H NMR (DMSO) | δ 2.4 (CH₃), δ 4.5–6.8 (CH₂), δ 7.3–7.9 (Ar-H) | |

| Mass Spec | m/z 260.27 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Catalyst | Yield | Purity | Drawbacks |

|---|---|---|---|---|

| Ammonia-Mediated | Pd/C | 85% | >98% | High pressure, long duration |

| Lewis Acid Catalysis | Hf(OTf)₄ | 90% | >99% | Cost of catalyst |

| Ethylene Oxide | None | 82% | 95% | Requires excess ethylene oxide |

Industrial-Scale Synthesis

Patent CN107805212B outlines a scalable process:

-

Sulfonation : p-Nitrotoluene + ClSO₃H → Sulfonyl chloride (98% yield).

-

Hydrogenation : Sulfonyl chloride + NH₃ → Sulfonamide (85% yield).

-

Hydroxyethylation : Sulfonamide + ethylene oxide → Final product (82% yield).

Key Industrial Parameters :

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The sulphonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as alkyl halides or amines.

Major Products Formed

Oxidation: 4-Aminotoluene-2-sulphonamide.

Reduction: 4-Nitrotoluene-2-sulfonic acid and ethanolamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Agents

Benzenesulfonamide derivatives, including N-(2-hydroxyethyl)-2-methyl-5-nitro-, have been identified as potential inhibitors of the TNF-alpha converting enzyme (TACE). This inhibition can lead to reduced production of tumor necrosis factor-alpha, which is implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

PPARα Antagonists

Recent studies have shown that benzenesulfonamide derivatives can act as antagonists of peroxisome proliferator-activated receptor alpha (PPARα). These compounds exhibit antiproliferative activity against cancer cell lines expressing PPARα, indicating their potential use in cancer therapy . The structural features of these derivatives allow for favorable interactions with the receptor, enhancing their effectiveness.

Case Study 1: Inhibition of TNF-alpha in IBD

A study demonstrated that benzenesulfonamide derivatives significantly reduced TNF-alpha levels in animal models of IBD. The results indicated a decrease in inflammation markers and improved clinical outcomes .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzenesulfonamide derivatives in pancreatic and colorectal cancer cell lines. The compounds showed marked antiproliferative effects, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-nitrotoluene-2-sulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A nitro (-NO₂) group at the 5th position of the benzene ring, providing electron-withdrawing effects.

- A methyl (-CH₃) group at the 2nd position, contributing steric bulk.

- A hydroxyethyl (-CH₂CH₂OH) substituent on the sulfonamide nitrogen, enabling hydrogen bonding and enhanced solubility .

Comparison with Similar Compounds

Benzenesulfonamide, 5-amino-2-methyl-N-phenyl

- CAS Number : 79-72-1

- Molecular Formula : C₁₃H₁₄N₂O₂S

- Molecular Weight : 262.327 g/mol

- Key Differences: Substituents: Replaces the nitro (-NO₂) and hydroxyethyl (-CH₂CH₂OH) groups with an amino (-NH₂) group and a phenyl (-C₆H₅) substituent. LogP: Not explicitly reported, but the absence of polar groups suggests higher lipophilicity compared to the target compound. Applications: Used in dye intermediates and pharmaceutical synthesis due to its amino group’s nucleophilicity .

Benzenesulfonamide, N-(2-methyl-5-nitrophenyl)

- CAS Number : 121-77-7

- Molecular Formula : C₁₃H₁₂N₂O₄S

- Key Differences :

- Structure : Lacks the hydroxyethyl group, reducing hydrogen-bonding capacity and aqueous solubility.

- Trade Data : Classified under HS Code 2935009090 (sulfonamides), indicating industrial-scale production .

- Reactivity : The nitro group at the 5th position mirrors the target compound, suggesting similar electronic effects but divergent solubility profiles.

Perfluorinated Benzenesulfonamides

Antimicrobial Derivatives

- Example: 2-methyl-5-nitro-N-(4-(3-(5-substituted-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide.

- Key Differences :

Structural and Functional Group Analysis

| Compound | Nitro Group | Hydroxyethyl Group | Amino Group | Fluorinated Groups | LogP |

|---|---|---|---|---|---|

| Target Compound | Yes | Yes | No | No | 0.768 |

| 5-Amino-2-methyl-N-phenyl analog | No | No | Yes | No | ~1.5* |

| N-(2-methyl-5-nitrophenyl) | Yes | No | No | No | N/A |

| Perfluorinated analogs | Variable | Variable | No | Yes | >>2.0 |

*Estimated based on structural similarity.

Key Observations :

- The hydroxyethyl group in the target compound enhances solubility, making it preferable for HPLC analysis .

- Nitro groups are associated with carcinogenicity in related compounds (e.g., bladder carcinomas in rats) , necessitating careful toxicity evaluation.

- Amino groups improve nucleophilic reactivity but reduce stability under oxidative conditions .

Analytical Utility

Environmental Impact

Biological Activity

Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro- (often abbreviated as 2-Methyl-5-nitro-N-(2-hydroxyethyl)benzenesulfonamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H12N2O3S

- Molecular Weight : 224.27 g/mol

- Structure : The compound features a benzenesulfonamide core with a hydroxyl and nitro substituent, which contributes to its biological properties.

The biological activity of N-(2-hydroxyethyl)-2-methyl-5-nitro-benzenesulfonamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt critical biochemical pathways, leading to therapeutic effects.

- Receptor Modulation : The compound may also modulate receptor functions by interacting with specific binding sites, influencing cellular signaling pathways and biological responses.

Antibacterial Activity

Research indicates that benzenesulfonamide derivatives exhibit antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives demonstrate MIC values comparable to standard antibiotics against various bacterial strains such as E. faecalis and K. pneumoniae .

Anticancer Activity

Benzenesulfonamide derivatives have been investigated for their potential anticancer effects:

- Prostate Cancer Studies : In vitro studies using the LNCaP prostate cancer cell line revealed that treatment with N-(2-hydroxyethyl)-2-methyl-5-nitro-benzenesulfonamide resulted in significantly reduced cell proliferation compared to untreated controls. This suggests a potential role in prostate cancer therapy through antiandrogenic mechanisms .

Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamides on cardiovascular parameters:

- Perfusion Pressure Changes : Experiments indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting potential applications in cardiovascular therapies .

Study on Prostate Cancer Cell Lines

A notable study examined the effects of N-(2-hydroxyethyl)-2-methyl-5-nitro-benzenesulfonamide on LNCaP cells:

- Methodology : Cells were treated with varying concentrations of the compound over an 8-day period.

- Results : A marked reduction in cell proliferation was observed, especially at higher concentrations (100 µM), indicating its potential as an antiandrogenic agent .

Cardiovascular Research

In another study focusing on cardiovascular activity:

- Experimental Design : The effects of various benzenesulfonamide derivatives on perfusion pressure were evaluated using a control Krebs-Henseleit solution.

- Findings : The compound 4-(2-aminoethyl)-benzenesulfonamide showed significant reductions in perfusion pressure compared to controls, indicating its potential as a calcium channel blocker .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.